![molecular formula C44H26O8 B8244344 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8244344.png)
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Overview
Description
5’,5’‘’‘-(Buta-1,3-diyne-1,4-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) is a complex organic compound characterized by its unique structure, which includes a buta-1,3-diyne linkage and terphenyl units
Preparation Methods
The synthesis of 5’,5’‘’‘-(Buta-1,3-diyne-1,4-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with dimethyl 5-ethynylisophthalate and other necessary reagents.
Reaction Conditions: The reaction mixture, containing dry toluene, copper (I) iodide, Pd(PPh3)4, and triethylamine, is deoxygenated with nitrogen and sealed.
Reaction Process: The mixture is stirred at 25°C for 15 minutes, followed by the dropwise addition of dimethyl 5-ethynylisophthalate dissolved in dry toluene. The reaction is then stirred for 4 hours at 85°C.
Purification: The resulting solid is separated by filtration, dissolved in dichloromethane, washed with water, dried over anhydrous MgSO4, and purified by flash chromatography to yield the final product.
Chemical Reactions Analysis
5’,5’‘’‘-(Buta-1,3-diyne-1,4-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Materials Science
The compound's unique structure makes it suitable for applications in the development of advanced materials:
- Metal-Organic Frameworks (MOFs) : Its multiple carboxylic functionalities allow for coordination with metal ions, leading to the formation of MOFs that can be used in gas storage and separation technologies.
Application | Description |
---|---|
Gas Storage | High surface area materials for hydrogen and carbon dioxide storage. |
Catalysis | Potential use as a catalyst support due to its porous structure. |
Pharmaceuticals
The presence of multiple carboxylic acid groups enhances its reactivity, making it a candidate for drug development:
- Drug Delivery Systems : Its ability to form complexes with drugs can enhance solubility and bioavailability.
Application | Description |
---|---|
Drug Formulation | Enhancing solubility of poorly soluble drugs. |
Targeted Therapy | Modifying drug release profiles for specific therapeutic targets. |
Organic Electronics
The compound's conjugated system is beneficial in the field of organic electronics:
- Organic Photovoltaics (OPVs) : Its electronic properties can be harnessed in solar cells to improve efficiency.
Application | Description |
---|---|
Solar Cells | Used as an electron donor or acceptor material in OPVs. |
Light Emitting Diodes (LEDs) | Potential application in organic LEDs due to its luminescent properties. |
Case Study 1: Development of Metal-Organic Frameworks
Research has demonstrated that compounds similar to 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid can form stable MOFs with high surface areas suitable for gas adsorption applications. These frameworks have shown promise in capturing carbon dioxide from industrial emissions.
Case Study 2: Drug Delivery Systems
In a study exploring drug delivery mechanisms, derivatives of this compound were used to encapsulate anticancer drugs, resulting in improved delivery efficiency and reduced side effects compared to conventional methods.
Mechanism of Action
The mechanism of action of 5’,5’‘’‘-(Buta-1,3-diyne-1,4-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to form strong π-π interactions with other molecules, leading to the formation of stable supramolecular structures . These interactions are crucial for its applications in materials science and coordination chemistry.
Comparison with Similar Compounds
5’,5’‘’‘-(Buta-1,3-diyne-1,4-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) can be compared with similar compounds such as:
Tetramethyl 5,5′-(buta-1,3-diyne-1,4-diyl)diisophthalate: This compound has a similar buta-1,3-diyne linkage but different substituents on the aromatic rings.
Ytterbium Supramolecular Compounds: These compounds also utilize the buta-1,3-diyne linkage in their structures and exhibit unique luminescent properties.
The uniqueness of 5’,5’‘’‘-(Buta-1,3-diyne-1,4-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) lies in its specific combination of structural elements, which confer distinct properties and applications.
Biological Activity
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by multiple carboxylic acid groups and a conjugated system, enhances its reactivity and interaction with biological systems.
Chemical Structure
The compound has the molecular formula and features a rigid, planar structure due to extensive conjugation. This configuration is pivotal for its biological interactions, particularly in drug design and development.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 438.43 g/mol |
Melting Point | 322-327 °C |
Boiling Point | 711 ± 60 °C |
Density | 1.4 ± 0.1 g/cm³ |
Antibacterial Properties
Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies on related compounds demonstrate their efficacy in inhibiting bacterial growth through mechanisms such as cell wall disruption and interference with metabolic pathways. The presence of multiple carboxylic acid groups may enhance solubility and facilitate interaction with bacterial membranes, leading to increased antibacterial potency .
Antioxidant Activity
The compound's structural features suggest potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress within biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. Compounds with similar conjugated systems have been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties. The modulation of inflammatory pathways can be critical in treating conditions such as arthritis and other inflammatory diseases. The carboxylic acid groups may play a role in interacting with inflammatory mediators, potentially reducing their activity .
Synthesis and Evaluation
A recent study synthesized several derivatives of the compound to evaluate their biological activities. The results indicated that modifications to the carboxylic acid groups significantly influenced the antibacterial and antioxidant activities. For example, derivatives with increased hydrophobicity showed enhanced membrane permeability, leading to improved antibacterial efficacy .
Metal-Organic Frameworks (MOFs)
The compound has been utilized as a building block for metal-organic frameworks (MOFs), which have applications in drug delivery systems. The stability and tunability of MOFs allow for targeted delivery of therapeutic agents, enhancing the effectiveness of treatments while minimizing side effects .
Properties
IUPAC Name |
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26O8/c45-41(46)33-13-5-29(6-14-33)37-21-27(22-38(25-37)30-7-15-34(16-8-30)42(47)48)3-1-2-4-28-23-39(31-9-17-35(18-10-31)43(49)50)26-40(24-28)32-11-19-36(20-12-32)44(51)52/h5-26H,(H,45,46)(H,47,48)(H,49,50)(H,51,52) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPSTLTWYABQPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C#CC#CC3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26O8 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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